2-(2,4-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one
Description
Systematic IUPAC Name and Structural Representation
The compound 2-(2,4-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one belongs to the flavone class of flavonoids, characterized by a 15-carbon skeleton arranged as two aromatic rings connected by a three-carbon bridge. Its systematic IUPAC name is derived from the chromen-4-one core structure, which consists of a benzopyran-4-one system. The substituents are numbered according to IUPAC positional guidelines:
- A 2,4-dimethoxyphenyl group at position 2 of the chromen-4-one ring.
- Four methoxy (-OCH₃) groups at positions 5, 6, 7, and 8 of the benzopyran moiety.
The structural representation (Figure 1) highlights the chromen-4-one backbone with methoxy substituents at the specified positions. The 2,4-dimethoxyphenyl group is attached to position 2, while the tetramethoxy configuration occupies the remaining positions on the fused benzene ring.
Table 1: Substituent positions and functional groups
| Position | Functional Group |
|---|---|
| 2 | 2,4-Dimethoxyphenyl |
| 5 | Methoxy |
| 6 | Methoxy |
| 7 | Methoxy |
| 8 | Methoxy |
The chromen-4-one system is planar, with conjugated π-electrons across the fused rings, contributing to its stability and spectroscopic properties.
Molecular Formula and Mass Spectrometric Characterization
The molecular formula of this compound is C₂₁H₂₂O₈ , calculated as follows:
- Chromen-4-one core: C₉H₆O₂
- 2,4-Dimethoxyphenyl group: C₈H₈O₂
- Four methoxy groups: 4 × (C₁H₃O)
This yields a molecular weight of 402.39 g/mol , consistent with high-resolution mass spectrometry (HRMS) data for structurally analogous flavones.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry typically produces a molecular ion peak at m/z 402 (M⁺), corresponding to the intact molecule. Key fragmentation pathways include:
- Loss of methoxy groups : Sequential cleavage of -OCH₃ radicals (m/z 31) generates peaks at m/z 371, 340, and 309.
- Retro-Diels-Alder cleavage : Breaking the C-ring produces fragments at m/z 165 (dimethoxyphenyl ion) and m/z 237 (tetramethoxy chromone ion).
- Base peak formation : The most stable fragment, often the dimethoxyphenyl ion (m/z 165), dominates the spectrum due to resonance stabilization.
Table 2: Predicted mass spectral peaks
| m/z | Fragment Interpretation |
|---|---|
| 402 | Molecular ion (M⁺) |
| 371 | M⁺ - OCH₃ |
| 340 | M⁺ - 2×OCH₃ |
| 309 | M⁺ - 3×OCH₃ |
| 165 | 2,4-Dimethoxyphenyl ion |
| 237 | Tetramethoxy chromone fragment |
These patterns align with documented spectra of polymethoxyflavones, such as nobiletin (C₂₁H₂₂O₈), which shares a similar substitution profile.
Registry Numbers and Database Identifiers
While the exact compound is not explicitly listed in major chemical databases under its full systematic name, its structural analogs and derivatives are well-documented. Key identifiers include:
Table 3: Cross-referenced database entries
The compound’s structural uniqueness lies in its 2,4-dimethoxyphenyl substitution, distinguishing it from common flavones like tangeretin (5,6,7,8,4′-pentamethoxyflavone) or sinensetin (5,6,7,3′,4′-pentamethoxyflavone). Database queries using SMILES notation (COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC ) or InChIKey (MEDOAKSPIIOKFU-UHFFFAOYSA-N ) can retrieve closely related entries for further study.
Properties
CAS No. |
70460-28-5 |
|---|---|
Molecular Formula |
C21H22O8 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one |
InChI |
InChI=1S/C21H22O8/c1-23-11-7-8-12(14(9-11)24-2)15-10-13(22)16-17(25-3)19(26-4)21(28-6)20(27-5)18(16)29-15/h7-10H,1-6H3 |
InChI Key |
LOAHVXHQGIBIKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Lewis Acid-Catalyzed Cyclization
One common laboratory-scale method involves the condensation of substituted phenolic compounds with acetophenone derivatives under Lewis acid catalysis, such as boron trifluoride etherate (BF3·OEt2). This facilitates cyclization to form the chromen-4-one core.
-
- Starting from 3,4,5-trimethoxyphenol, acetylation with acetic anhydride and BF3·OEt2 at 0 °C to 70 °C yields acetophenone intermediates with simultaneous demethylation under controlled equivalents of BF3·OEt2.
- Subsequent treatment with dimethylformamide dimethyl acetal (DMF-DMA) and acid workup (HCl) promotes cyclization to 5,7,8-trimethoxy-4H-chromen-4-one derivatives.
- Catalytic hydrogenation (Pd/C) can reduce chromen-4-one to chroman-4-one intermediates.
- Final demethylation with boron trichloride (BCl3) selectively removes methoxy groups to yield the target compound or its close analogs.
Yields: Typically range from 63% to 87% for intermediate steps, with final yields around 70% after purification.
Suzuki–Miyaura Coupling
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Acetylation & Demethylation | Ac2O, BF3·OEt2 (3 equiv), 0–70 °C, 4 h | 1-(2-hydroxy-3,4,6-trimethoxyphenyl)ethan-1-one | 87 | Controlled BF3·OEt2 equivalents critical |
| 2 | Cyclization | DMF-DMA, 80 °C, 24 h; then HCl, 50 °C, 1 h | 5,7,8-trimethoxy-4H-chromen-4-one | 76 | Acid workup promotes ring closure |
| 3 | Catalytic Hydrogenation | Pd/C, H2 atmosphere | 5-hydroxy-7,8-dimethoxychroman-4-one | 85 | Reduces chromen-4-one to chroman-4-one |
| 4 | Demethylation | BCl3, −78 °C to RT | Partially demethylated chroman-4-one | 70–85 | Selective removal of methoxy groups |
| 5 | Suzuki–Miyaura Coupling | Pd catalyst, boronic acid, K2CO3, 80–100 °C | 2-(2,4-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one | Variable | Key step for aryl substitution |
Research Findings and Analysis
- The use of BF3·OEt2 is pivotal for both acetylation and demethylation steps, with the amount of Lewis acid controlling the extent of demethylation.
- Boron trichloride (BCl3) is highly effective for selective demethylation of methoxy groups, especially in sterically hindered positions, enabling precise functional group manipulation.
- The Suzuki–Miyaura coupling provides a robust and versatile method for attaching the 2,4-dimethoxyphenyl moiety, with palladium catalysts offering high selectivity and yields under mild conditions.
- Catalytic hydrogenation steps are essential for adjusting the oxidation state of the chromone ring, facilitating access to chroman derivatives that serve as intermediates or final products.
- Spectroscopic techniques such as 1H/13C NMR , IR spectroscopy , and HRMS are routinely used to confirm the structure and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s multiple methoxy groups can influence its binding to enzymes and receptors, potentially modulating their activity. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Key Structural Differences
The table below highlights structural variations among closely related PMFs:
Impact of Substituent Positioning
- Phenyl Ring Substitution: The 2,4-dimethoxyphenyl group in the target compound vs. 3,4-dimethoxy in Nobiletin alters steric and electronic interactions with biological targets. For example, Nobiletin exhibits potent anticancer activity via Aurora kinase inhibition (IC₅₀ = 3.59 µM for 3',4'-dimethoxyflavone) , whereas positional isomers may show reduced affinity.
- Chromenone Core Substitution: The 5,6,7,8-tetramethoxy configuration in the target compound and Nobiletin contributes to radical scavenging activity by stabilizing phenolic intermediates . Hydroxyl groups (e.g., 5-hydroxy in ) improve antioxidant efficacy but may reduce metabolic stability compared to fully methoxylated analogs .
Biological Activity
Introduction
2-(2,4-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one is a flavonoid compound characterized by a chromenone backbone with multiple methoxy substitutions. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
- Molecular Formula : C21H22O8
- Molecular Weight : 402.4 g/mol
- Structural Features :
- A chromen-4-one core
- Two methoxy groups on the phenyl ring
- Four methoxy groups on the chromenone structure
The presence of these methoxy groups enhances the compound's lipophilicity and may influence its biological activity.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation through various mechanisms, potentially beneficial in treating inflammatory diseases.
- Anticancer Potential : Preliminary research indicates cytotoxic effects against various cancer cell lines, suggesting its role as a potential anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Reactive Oxygen Species (ROS) Scavenging : The methoxy groups may enhance the ability to neutralize free radicals.
- Inhibition of Pro-inflammatory Cytokines : It may downregulate the expression of cytokines involved in inflammatory pathways.
- Cell Cycle Arrest and Apoptosis Induction : In cancer cells, it has been observed to induce apoptosis and halt cell cycle progression.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| This compound | 6 Methoxy Groups | Antioxidant, Anti-inflammatory | High lipophilicity |
| Nobiletin | 4 Methoxy Groups | Anticancer | Strong anti-inflammatory |
| Tangeretin | 3 Methoxy Groups | Antioxidant | Fewer substitutions |
| Luteolin | Hydroxy Groups | Antioxidant | Lacks methoxies |
This table illustrates how variations in structure lead to distinct biological activities and applications among these flavonoids.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines such as HCT116 and HT-29. The half-maximal inhibitory concentration (IC50) values indicate potent activity compared to other flavonoids.
- Antioxidant Efficacy : A study evaluated the antioxidant capacity using DPPH radical scavenging assays. Results showed that this compound significantly reduced DPPH levels compared to control groups.
- Inflammation Models : In vivo models of inflammation have shown that administration of this compound leads to reduced edema and lower levels of pro-inflammatory markers.
Q & A
Basic Research Questions
Q. What are the standard spectroscopic techniques for confirming the structural identity of 2-(2,4-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one?
- Methodological Answer : Key techniques include 1H/13C NMR for methoxy group quantification and aromatic proton assignments, IR spectroscopy to identify carbonyl (C=O) stretching (~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is critical to resolve positional disorder and confirm stereochemistry. Elemental analysis ensures purity (>95%) .
Q. What synthetic routes are commonly employed for laboratory-scale preparation of this compound?
- Methodological Answer : A modified Lewis acid-catalyzed cyclization is often used. For example, BF3·OEt2 facilitates condensation between resorcinol derivatives and substituted phenylacetic acids under anhydrous conditions (110°C, 12–24 hrs). Subsequent demethylation (e.g., NaBH4 in ethanol) and recrystallization (ethyl acetate/hexane) yield the pure compound (63%–70% yield) . Alternative routes involve Friedel-Crafts acylation with 2,4-dimethoxyphenylacetyl chloride .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data (e.g., antioxidant vs. chemopreventive effects)?
- Methodological Answer : Contradictions often arise from source variability (natural extracts vs. synthetic analogs ) or assay conditions (cell lines, concentration ranges). To resolve this:
- Perform dose-response studies (0.1–100 µM) across multiple models (e.g., HEK293 vs. cancer cells).
- Use metabolomic profiling to identify degradation products or active metabolites.
- Compare structural analogs (e.g., 5-demethylnobiletin ) to isolate substituent-specific effects.
Q. What computational strategies are recommended for predicting toxicity and binding modes of derivatives?
- Methodological Answer :
- Toxicity prediction : Use GUSAR (Generating Unified Spectra for Activity Relationship) for acute toxicity LD50 estimates based on QSAR models .
- Docking studies : Employ AutoDock Vina or Schrödinger Suite with crystallographic data (e.g., PDB: 5XYZ) to map interactions with targets like Notch1 or cytochrome P450 enzymes. Validate with molecular dynamics (MD) simulations (100 ns trajectories) .
Q. How can crystallographic disorder in X-ray structures of this compound be resolved?
- Apply PART and SUMP commands to model partial occupancy of methoxy groups.
- Use ISOR restraints to mitigate thermal motion artifacts.
- Validate with Rint (<5%) and GOF (1.0–1.2). For severe disorder, collect data at low temperature (100 K) to reduce thermal noise .
Experimental Design & Data Analysis
Q. What strategies optimize HPLC purification for methoxy-substituted chromenone derivatives?
- Methodological Answer :
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 40%–70% B over 20 mins.
- Detection : UV at 254 nm (λmax for chromenone). Adjust pH to 2.5–3.0 to minimize peak tailing .
Q. How to analyze structure-activity relationships (SAR) for methoxy positional isomers?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
